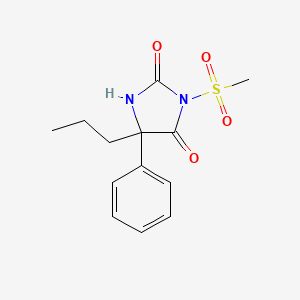
2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-phenyl-5-propyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-phenyl-5-propyl- is a chemical compound belonging to the imidazolidinedione family This compound is characterized by its unique structure, which includes a five-membered ring with nitrogen and oxygen atoms
準備方法
The synthesis of 2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-phenyl-5-propyl- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazolidinedione ring: This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the methylsulfonyl group: This step involves the reaction of the imidazolidinedione intermediate with a methylsulfonyl chloride in the presence of a base such as triethylamine.
Addition of the phenyl and propyl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-phenyl-5-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles such as thiols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-phenyl-5-propyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-phenyl-5-propyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-phenyl-5-propyl- can be compared with other imidazolidinedione derivatives, such as:
2,4-Imidazolidinedione, 3-methyl-: This compound has a similar structure but lacks the phenyl and propyl groups, resulting in different chemical and biological properties.
2,4-Imidazolidinedione, 5-methyl-: This derivative has a methyl group at the 5-position instead of the phenyl and propyl groups, leading to variations in reactivity and applications.
特性
CAS番号 |
824392-39-4 |
|---|---|
分子式 |
C13H16N2O4S |
分子量 |
296.34 g/mol |
IUPAC名 |
3-methylsulfonyl-5-phenyl-5-propylimidazolidine-2,4-dione |
InChI |
InChI=1S/C13H16N2O4S/c1-3-9-13(10-7-5-4-6-8-10)11(16)15(12(17)14-13)20(2,18)19/h4-8H,3,9H2,1-2H3,(H,14,17) |
InChIキー |
CVNDGGOUNOLEJV-UHFFFAOYSA-N |
正規SMILES |
CCCC1(C(=O)N(C(=O)N1)S(=O)(=O)C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Chlorobenzene-1-sulfonyl)amino]ethyl 4-hydroxybenzoate](/img/structure/B14215954.png)
boranyl](/img/structure/B14215959.png)
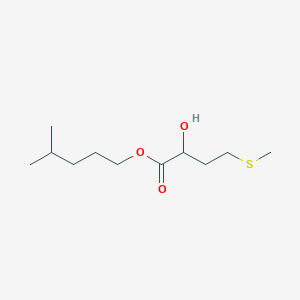
![Acetamide, N-[(1R,2R)-2-[methyl(1-methylethyl)amino]cyclohexyl]-](/img/structure/B14215973.png)
![1-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]pyrrolidin-2-one](/img/structure/B14215986.png)
![Piperazine, 1-[(1,3-dihydroxy-9-acridinyl)carbonyl]-4-(3-hydroxyphenyl)-](/img/structure/B14215988.png)
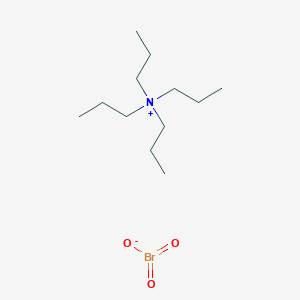
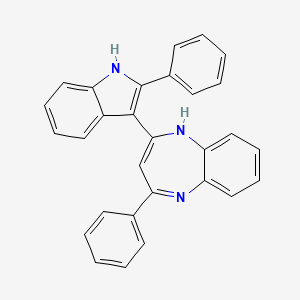

![3-Methyl-5-[2-(4-methylphenyl)-2-oxoethylidene]pyrrolidin-2-one](/img/structure/B14216000.png)

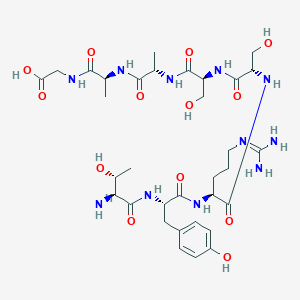
![N-[4-(Dodecyloxy)benzoyl]glycine](/img/structure/B14216005.png)

